PTP1B Affinity (Ki): 6-Methyl vs 6-Ethoxy Head-to-Head
In a head-to-head assay conducted under identical conditions, the target compound (6-methyl substitution) inhibits PTP1B with a Ki of 7.10×10³ nM, whereas its closest analog, N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide, exhibits a Ki of 2.04×10⁴ nM [1]. This represents a 2.87-fold improvement in binding affinity imparted solely by the smaller methyl substituent [1].
| Evidence Dimension | Inhibition constant (Ki) against human recombinant PTP1B |
|---|---|
| Target Compound Data | Ki = 7.10×10³ nM |
| Comparator Or Baseline | 6-Ethoxy analog (CHEMBL401525): Ki = 2.04×10⁴ nM |
| Quantified Difference | 2.87-fold lower Ki (more potent) for the target compound |
| Conditions | PTP1B expressed in E. coli TB1; double reciprocal plot analysis |
Why This Matters
A sub-10 µM Ki is critical for hit-to-lead progression in diabetes target validation; the 2.9-fold affinity gap means the ethoxy analog would require commensurately higher doses to achieve equivalent target engagement, increasing the risk of off-target effects.
- [1] BindingDB entry for BDBM50241428 (CHEMBL401612) and BDBM50241429 (CHEMBL401525). Inhibition of human recombinant PTP1B expressed in E. coli TB1. Deposited by Universidad Autónoma del Estado de Morelos, curated by ChEMBL. View Source
